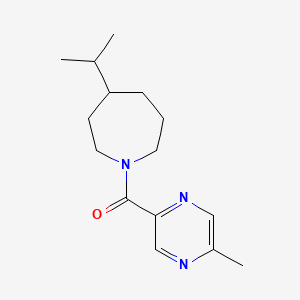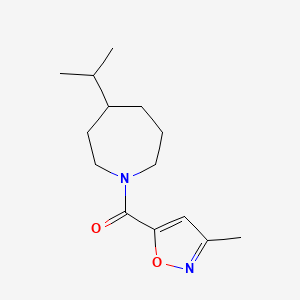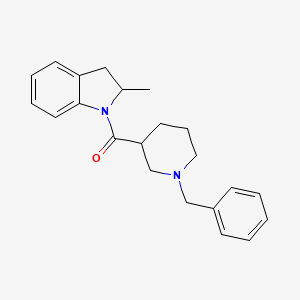![molecular formula C14H22N2O3S B7563131 N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7563131.png)
N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a selective and potent agonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain management and reward processing in the brain.
Mechanism of Action
N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide acts as a selective and potent agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the μ-opioid receptor by N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide leads to the inhibition of neurotransmitter release, which results in analgesia, euphoria, and other physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide are primarily mediated by its activation of the μ-opioid receptor. This leads to the inhibition of neurotransmitter release, which results in analgesia, euphoria, and other physiological effects. Additionally, N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide has been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide in lab experiments is its high potency and selectivity for the μ-opioid receptor. This allows for precise manipulation of the receptor and its downstream signaling pathways. However, one limitation of using N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide is that it is relatively expensive compared to other compounds that target the μ-opioid receptor.
Future Directions
There are several future directions for the study of N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide and its potential use in various scientific research applications. One direction is the development of more potent and selective agonists of the μ-opioid receptor that can be used to further elucidate the receptor's role in pain management, addiction, and reward processing. Another direction is the investigation of the potential therapeutic uses of N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide and other μ-opioid receptor agonists in the treatment of chronic pain and addiction. Finally, the use of N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide in the study of the μ-opioid receptor's role in social behavior and cognition is an area of future research that has the potential to yield important insights into the neurobiology of social behavior.
Synthesis Methods
The synthesis of N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide involves the reaction of 3-methoxyphenethylamine with methanesulfonyl chloride in the presence of a base, followed by the addition of pyrrolidine and the subsequent purification of the product. This method has been optimized to yield high purity and high yield of N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide.
Scientific Research Applications
N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide has been used in various scientific research applications, including the study of pain management, addiction, and reward processing. It has been shown to be a potent analgesic in animal models of pain, and it has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide has been used in studies investigating the role of the μ-opioid receptor in reward processing and social behavior.
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-19-13-7-5-6-12(10-13)14(11-15-20(2,17)18)16-8-3-4-9-16/h5-7,10,14-15H,3-4,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEUJSWGBHFHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dichlorophenyl)propan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)acetamide](/img/structure/B7563049.png)
![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B7563059.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3-acetamido-3-(4-chlorophenyl)propanoate](/img/structure/B7563060.png)

![1-[3-(benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B7563076.png)

![3-Phenyl-6-[2-(1,2,4-triazol-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B7563088.png)




![(3-Aminopyrazin-2-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7563122.png)

![[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate](/img/structure/B7563146.png)